Matlystatin A
Description
Structure
2D Structure
Properties
CAS No. |
140626-94-4 |
|---|---|
Molecular Formula |
C27H47N5O8S |
Molecular Weight |
601.8 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39)/t17?,19?,20-,21?,24?/m0/s1 |
InChI Key |
FKOLSKSZEQBBHL-IKXKWNMQSA-N |
SMILES |
CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C |
Isomeric SMILES |
CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Matlystatin A; |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Matlystatin a
Producer Organism: Actinomadura atramentaria and its Ecological Niche
Matlystatin A was initially discovered as a product of the bacterium Actinomadura atramentaria. ebi.ac.uk Actinomadura is a genus of Gram-positive, filamentous bacteria belonging to the family Thermomonosporaceae. nih.govdrfungus.org These bacteria are widely distributed and inhabit diverse ecological niches, including both marine and terrestrial environments, with soil being a prominent habitat. nih.govdrfungus.orgsmujo.idd-nb.info Some Actinomadura species have also been identified as opportunistic human pathogens, capable of causing actinomycotic mycetoma. drfungus.org Actinomadura species are recognized as a rich source of diverse bioactive metabolites, including polyketides, nonribosomal peptides, and hybrid compounds, many of which exhibit potent activities such as antimicrobial, antitumor, and anticoccidial effects. rsc.orgnih.gov They are considered "rare actinomycetes" and are less explored compared to the well-studied Streptomyces genus, despite their potential for producing novel natural products. nih.govpnas.org
Matlystatin Biosynthetic Gene Cluster (mat BGC) Elucidation
The genetic blueprint for this compound biosynthesis is encoded within a specific region of the A. atramentaria genome known as the mat biosynthetic gene cluster (mat BGC). rsc.org
Genomic Identification and Characterization of the mat BGC
The mat BGC was identified in the genome of A. atramentaria DSM 43919. rsc.orgnih.gov Elucidation of the biosynthetic pathway involved a combination of approaches, including heterologous expression, gene deletion studies, and precursor feeding experiments. rsc.org The mat BGC spans approximately 24.1 kb and is predicted to consist of 17 genes, designated matA to matQ. nih.gov Gene deletion experiments confirmed the involvement of several of these genes in matlystatin production, as deletions in matA, matB, matC, matE, matH, matJ, matK, matL, and matQ led to the abolishment of matlystatin formation. nih.gov
Hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) System Architecture
The biosynthesis of matlystatins is directed by a hybrid NRPS-PKS system. rsc.orgresearchgate.netbiorxiv.org This architecture combines the machinery for assembling peptide chains (NRPS) with that for synthesizing polyketide backbones (PKS). The mat BGC contains genes encoding domains for two NRPS modules and a single PKS module. rsc.orgsci-hub.se The NRPS modules are responsible for assembling a pseudotripeptide core, while the PKS module incorporates a methylmalonyl moiety. rsc.org The genes encoding the domains for the two putative NRPS modules are organized in a non-linear fashion across five discrete genes: matH, matI, matJ, matK, and matO. rsc.orgnih.govsci-hub.se The matO gene also encodes the single PKS module. rsc.org
Mechanistic Roles of Core Biosynthetic Enzymes (e.g., MatH, MatI, MatJ, MatK, MatO)
The core biosynthetic enzymes within the mat BGC play specific roles in the assembly of this compound. The genes matH, matI, matJ, matK, and matO encode the domains for the NRPS and PKS modules. rsc.orgnih.govsci-hub.se Specifically, MatJ and MatO contain adenylation (A) domains that are predicted to activate specific building blocks. MatJ is predicted to activate piperazic acid (Pip), an unusual amino acid found in the matlystatin structure, showing similarity to known piperazic acid adenylation proteins. nih.gov MatO is predicted to activate leucine. nih.gov MatH, MatI, and MatK contain condensation (C) and thiolation (T) or peptidyl carrier protein (PCP) domains, characteristic of NRPS modules, involved in peptide bond formation and carrier functions. researchgate.netsci-hub.se The single PKS module encoded by matO includes domains necessary for polyketide chain elongation, such as a ketosynthase (KS) domain and an acyltransferase (AT) domain. researchgate.netnih.govuea.ac.uk
Incorporation of Methylmalonyl Moiety by PKS Module
A key step in the biosynthesis involves the incorporation of a methylmalonyl moiety, catalyzed by the PKS module within the hybrid system. rsc.org The single PKS module encoded by matO is responsible for adding this methylmalonyl unit to the growing peptide chain. rsc.org Feeding experiments with [2-13C]-propionate in A. atramentaria demonstrated the incorporation of a 13C-labeled carbon at the C-terminus of the matlystatins, providing evidence for the incorporation of a methylmalonyl-CoA derived unit. researchgate.net This incorporation occurs after the assembly of the pseudotripeptide core by the NRPS modules. rsc.org
Advanced Elucidation of the N-hydroxy-2-pentyl-succinamic Acid Warhead Biosynthesis
The biosynthesis of the N-hydroxy-2-pentyl-succinamic acid (HPS) warhead, a key feature of matlystatins and actinonin (B1664364), has been a subject of detailed investigation. researchgate.netresearchgate.netnih.govnih.govresearchgate.netuea.ac.uknih.govbiorxiv.orgpnas.orgcore.ac.ukresearchgate.net Research has revealed unique enzymatic steps and pathway variations involved in its formation.
The N-hydroxy-alkyl-succinamic acid warhead in matlystatins is generated through an unprecedented variation of the ethylmalonyl-CoA (EMC) pathway. researchgate.netnih.govnih.govresearchgate.netsigmaaldrich.comjic.ac.ukuni-tuebingen.deresearchgate.netblogspot.com The canonical EMC pathway is involved in acetyl-CoA assimilation in various bacteria, including α-proteobacteria and actinomycetes. nih.gov Key steps typically involve the reductive α-carboxylation of crotonyl-CoA by a crotonyl-CoA carboxylase-reductase (CCR) to yield EMC, followed by a 1,2-rearrangement catalyzed by ethylmalonyl-CoA mutase (ECM) to produce methylsuccinyl-CoA. nih.gov In the context of matlystatin biosynthesis, homologs of these proteins encoded within the mat gene cluster, specifically MatL and MatBQ, are hypothesized to play a role in the synthesis of an alkylated succinic acid precursor. nih.gov The identification of an EMC-like pathway within the matlystatin BGC provides strong evidence for a conserved biosynthetic route leading to the 2-pentylsuccinyl hydroxylaminyl moiety. nih.gov
The remarkable structural diversity observed among matlystatin congeners is attributed to the activity of a decarboxylase-dehydrogenase enzyme. researchgate.netnih.govresearchgate.netsigmaaldrich.comjic.ac.ukuni-tuebingen.deresearchgate.netblogspot.com This enzyme exhibits high similarity to enzymes known to form epoxyketones. researchgate.netnih.govsigmaaldrich.comjic.ac.ukuni-tuebingen.deresearchgate.netblogspot.com This enzymatic mechanism is responsible for generating the variations in the matlystatin side chains, contributing to the array of related compounds produced by A. atramentaria. researchgate.netnih.govresearchgate.netsigmaaldrich.comjic.ac.ukuni-tuebingen.deresearchgate.netblogspot.com Studies have exploited this mechanism to direct the biosynthesis of non-natural matlystatin derivatives. researchgate.netnih.govresearchgate.netsigmaaldrich.comjic.ac.ukblogspot.com
A key step proposed in the biosynthesis of the HPS group involves a mutase-catalyzed rearrangement. nih.gov This rearrangement is crucial for generating the characteristic carbon skeleton of the HPS chemophore. nih.gov The proposed specificity of this mutase towards hexylmalonyl-CoA is considered specific to HPS biosynthesis and could serve as a genetic marker for identifying novel natural products containing the HPS moiety. nih.gov
Comparative Biosynthesis with Related Hydroxamate Metalloproteinase Inhibitors (e.g., Actinonin, Lydiamycin A)
This compound shares its N-hydroxy-2-pentyl-succinamyl (HPS) chemophore with other natural products, notably actinonin. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netuea.ac.uknih.govbiorxiv.orgpnas.orgcore.ac.ukresearchgate.netbiorxiv.org Another related compound, lydiamycin A, features a similar (R)-2-pentyl-succinyl chemophore. nih.govresearchgate.netnih.govbiorxiv.orgpnas.orgcore.ac.ukbiorxiv.org Comparative analysis of the biosynthetic pathways and gene clusters for these compounds provides insights into the conserved and divergent strategies employed for the synthesis of the HPS or HPS-like moiety.
The presence of an EMC-like pathway in both the matlystatin and actinonin BGCs strongly supports a conserved biosynthetic route to the 2-pentylsuccinyl hydroxylaminyl moiety. nih.gov However, there are also divergent strategies. The matlystatin and actinonin BGCs contain genes homologous to asparagine synthetase and N-oxygenase genes, which are involved in the formation of the hydroxamic acid moiety. nih.govresearchgate.netbiorxiv.org These genes are notably absent in the lydiamycin BGC, which aligns with lydiamycin A featuring a 2-pentyl-succinyl chemophore rather than the N-hydroxy version. nih.govresearchgate.netbiorxiv.org This suggests that the presence or absence of these specific genes dictates the final oxidation state of the nitrogen in the chemophore.
Analysis of the biosynthetic gene cluster synteny among matlystatin, actinonin, and lydiamycin A reveals similarities and differences. nih.govnih.govnih.govuea.ac.ukbiorxiv.org The BGCs for actinonin (act), matlystatins (mat), and lydiamycin A (lyd) show regions of synteny, particularly concerning the genes involved in the biosynthesis of the common or related chemophore. nih.govnih.govnih.govuea.ac.ukbiorxiv.org For instance, the mat gene cluster encodes MatB and MatQ, which are homologs involved in the EMC-like pathway, and the act cluster appears to encode the large protein component, with a homolog to MatQ found elsewhere in the Streptomyces genome. nih.gov The lyd BGC in Rhodococcus fascians also contains genes predicted to make an HPS-like chemophore and shows synteny to the actinonin and matlystatin BGCs. nih.govresearchgate.netnih.govbiorxiv.orgpnas.orgcore.ac.ukbiorxiv.org This synteny highlights the evolutionary relationship between these pathways and facilitates the identification of new BGCs for related compounds through genome mining. nih.govuea.ac.ukresearchgate.net
| Compound | Producing Organism | BGC Name | Chemophore | Key Biosynthetic Features |
| This compound | Actinomadura atramentaria | mat | N-hydroxy-2-pentyl-succinamyl | NRPS/PKS hybrid, variant EMC pathway, decarboxylase-dehydrogenase for diversity, mutase |
| Actinonin | Streptomyces sp. | act | N-hydroxy-2-pentyl-succinamyl | NRPS, variant EMC pathway, N-oxygenation |
| Lydiamycin A | Rhodococcus fascians | lyd | (R)-2-pentyl-succinyl | NRPS, EMC-like pathway, lacks N-oxygenase |
Molecular Mechanisms of Action and Biological Targeting of Matlystatin a
Inhibition of Matrix Metalloproteinases (MMPs) by Matlystatin A
This compound functions as a potent inhibitor of matrix metalloproteinases (MMPs). chemicalbook.comnih.govebi.ac.uk This inhibition is characterized as reversible and competitive with respect to gelatin, a common substrate for certain MMPs. nih.gov
Specificity and Potency Against Type IV Collagenases (MMP-2, MMP-9)
This compound demonstrates potent inhibitory activity against type IV collagenases, specifically the 92 kDa and 72 kDa forms, which correspond to MMP-9 and MMP-2, respectively. medchemexpress.comchemicalbook.comnih.govmedchemexpress.com Studies have reported IC50 values of 0.3 μM for the 92 kDa type IV collagenase (MMP-9) and 0.56 μM for the 72 kDa type IV collagenase (MMP-2). medchemexpress.comchemicalbook.comnih.govmedchemexpress.com This indicates a notable potency against these specific MMP subtypes.
| Enzyme | IC50 (μM) |
| 92 kDa Type IV Collagenase (MMP-9) | 0.3 |
| 72 kDa Type IV Collagenase (MMP-2) | 0.56 |
This compound is significantly more potent against these type IV collagenases compared to other metalloproteinases like thermolysin and aminopeptidase (B13392206) M, requiring 7- to 11-fold greater concentrations for their inhibition. nih.gov An analogue of matlystatin, R-94138, has also been reported to specifically inhibit MMP-2 and MMP-9 activity. nih.gov
Direct Chelation of Catalytic Zinc Ions by the Hydroxamate Moiety
A key aspect of this compound's mechanism of action is the presence of a hydroxamate functional group within its structure. researchgate.netbiorxiv.orgpnas.orgmdpi.commdpi.comebi.ac.ukuni-tuebingen.denih.govpsu.edu This hydroxamate moiety acts as a zinc-binding group (ZBG), facilitating the chelation of the catalytic zinc ion located in the active site of metalloproteinases. researchgate.netbiorxiv.orgpnas.orgmdpi.commdpi.comebi.ac.ukuni-tuebingen.denih.govpsu.edu This chelation is a common mechanism for hydroxamate-based metalloproteinase inhibitors, where the hydroxamic acid group forms a bidentate complex with the active site zinc, with both the carbonyl oxygen and the hydroxyl oxygen coordinating to the metal ion. mdpi.comebi.ac.uk This interaction is crucial for the inhibitory activity of this compound against these enzymes. biorxiv.orgpnas.orgmdpi.com
Inhibition of Aminopeptidases
In addition to its effects on MMPs, this compound is also recognized as an inhibitor of aminopeptidases, particularly aminopeptidase N. medchemexpress.comchemicalbook.comnih.govebi.ac.uknih.gov While its potency against type IV collagenases is notable, higher concentrations of this compound are required to inhibit aminopeptidase M compared to MMP-2 and MMP-9. nih.gov this compound has been shown to effectively suppress the aminopeptidase activity expressed by certain cell lines, such as human metastatic HT1080 fibrosarcoma cells. nih.gov
Cellular Consequences of this compound-Mediated Enzyme Inhibition
The inhibition of MMPs and aminopeptidases by this compound leads to several cellular consequences, particularly impacting processes that rely on the activity of these enzymes.
Modulation of Cellular Invasion Processes in In Vitro Models
This compound has been shown to modulate cellular invasion processes in in vitro models. nih.govnih.gov It inhibits the invasion of basement membrane Matrigel by human fibrosarcoma HT1080 cells in a dose-dependent manner. nih.gov The reported IC50 value for this inhibition of invasion is 21.6 μM. nih.gov This effect is linked to its ability to inhibit enzymes involved in the degradation of the extracellular matrix, which is a critical step in cellular invasion. nih.govresearchgate.netfrontiersin.orgnih.gov this compound, possessing inhibitory activity against both aminopeptidase N and MMPs, was found to be a more effective inhibitor of invasion compared to other aminopeptidase N inhibitors that lack MMP inhibitory activity. nih.gov
Investigation of this compound Interaction with Other Metalloproteinase-Associated Pathways
Research into this compound and related compounds has also touched upon interactions with other metalloproteinase-associated pathways. While the primary focus is on MMPs and aminopeptidases, the structural features of matlystatins, particularly the hydroxamate warhead, are relevant to other metalloproteinases. researchgate.netbiorxiv.orgpnas.orgmdpi.comebi.ac.ukuni-tuebingen.denih.gov The biosynthesis of the matlystatin family involves unique enzymatic processes, suggesting potential interactions or influences on related metabolic pathways. researchgate.netuni-tuebingen.denih.gov Studies on analogues, such as R-94138, have also explored their effects on cellular processes related to invasion and metastasis, which are complex pathways involving various metalloproteinases and other factors. nih.gov Additionally, this compound has been reported to inhibit peptide deformylase, another metalloenzyme. ebi.ac.uk
Exploration of Peptide Deformylase (PDF) Inhibition (Contextual research direction given structural parallels)
This compound, along with actinonin (B1664364), is recognized as a hydroxamate inhibitor of bacterial peptide deformylase (PDF) researchgate.netbiorxiv.orgresearchgate.net. PDF is a crucial bacterial enzyme responsible for removing the formyl group from the N-formyl-methionine that initiates bacterial protein translation biorxiv.orgresearchgate.net. Inhibition of PDF disrupts this essential process, leading to antibacterial effects researchgate.netuea.ac.uk.
The structural parallels between this compound and other known PDF inhibitors, particularly actinonin, have guided research into its mechanism of action against this enzyme nih.govbiorxiv.orgresearchgate.netuea.ac.uk. Both compounds feature a hydroxamate group within their HPS chemophore, which is known to chelate the metal ion present in the active site of metalloenzymes like PDF nih.govbiorxiv.orgresearchgate.netpnas.org. This metal chelation is a key aspect of their inhibitory activity researchgate.netnih.govmdpi.com.
Studies have indicated that the hydroxamate moiety is critical for the potent metalloproteinase inhibitory activity of matlystatin and actinonin researchgate.netjic.ac.ukresearchgate.net. While the precise details of this compound's interaction with PDF are still an area of research, the established role of the hydroxamate group in chelating the active site metal provides a strong contextual basis for understanding its PDF inhibitory mechanism researchgate.netnih.govbiorxiv.orgresearchgate.netmdpi.com. The inhibition by this compound is described as reversible ebi.ac.uk.
Biophysical Characterization of this compound-Target Enzyme Interactions
Biophysical characterization studies aim to elucidate the nature and strength of the interactions between this compound and its target enzymes, such as MMPs, aminopeptidase N, and PDF nih.gov. These studies can provide detailed insights into the binding kinetics, thermodynamics, and the specific residues involved in the interaction.
This compound inhibits 92 kDa and 72 kDa type IV collagenases (MMP-9 and MMP-2, respectively) with IC50 values of 0.3 µM and 0.56 µM nih.govmedchemexpress.com. Higher concentrations are required to inhibit thermolysin and aminopeptidase M nih.gov. The inhibition of type IV collagenases by this compound is reversible and competitive with respect to gelatin nih.gov.
Structure-activity relationship (SAR) studies based on matlystatin B have provided insights into the features important for inhibiting gelatinases researchgate.net. While these studies primarily focused on gelatinases, they highlight the importance of specific structural elements for potent and selective enzyme inhibition researchgate.net. For instance, modifications at certain positions of the matlystatin structure significantly impacted inhibitory activity against gelatinases researchgate.net.
Although specific detailed biophysical characterization data, such as binding constants (Kd), kinetic parameters (kon, koff), or high-resolution co-crystal structures of this compound bound to its targets (especially PDF), were not extensively detailed in the provided search results, the established knowledge of its hydroxamate-mediated metal chelation provides a fundamental understanding of the interaction mechanism with metalloenzymes researchgate.netnih.govbiorxiv.orgresearchgate.netmdpi.com. The reversible nature of its inhibition also provides a biophysical characteristic of its interaction with enzymes like type IV collagenases ebi.ac.uknih.gov.
Further biophysical studies utilizing techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography would be valuable in providing a more comprehensive understanding of the binding energetics and structural basis of this compound's interactions with its diverse enzyme targets, including PDF.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | IC50 (µM) | Inhibition Type (if specified) | Reference |
| Matrix Metallopeptidase-2 (72 kDa Type IV collagenase) | 0.56 | Reversible, Competitive (with gelatin) | nih.govmedchemexpress.com |
| Matrix Metallopeptidase-9 (92 kDa Type IV collagenase) | 0.3 | Reversible, Competitive (with gelatin) | nih.govmedchemexpress.com |
| Aminopeptidase N | - | Inhibits | ebi.ac.uk |
| Peptide Deformylase (PDF) | - | Inhibits | ebi.ac.ukbiorxiv.org |
| Thermolysin | > IC50 for collagenases | Inhibits (higher concentrations) | nih.gov |
| Aminopeptidase M | > IC50 for collagenases | Inhibits (higher concentrations) | nih.gov |
Note: Specific IC50 values for Aminopeptidase N, PDF, Thermolysin, and Aminopeptidase M were not consistently available across the provided sources, only their inhibition was noted or indicated to be at higher concentrations compared to collagenases.
Structure Activity Relationship Sar Studies and Synthetic Analog Development for Matlystatin a
Absolute Configuration Determination and Stereochemical Impact on Activity
The precise three-dimensional arrangement of atoms in Matlystatin A is crucial for its biological function. The absolute configuration of this compound was definitively established through total synthesis. This was further corroborated by the synthesis of its close analog, Matlystatin B, where the synthesized molecule was shown to be identical to the natural product in terms of mass spectra, NMR spectra, and specific rotation.
The stereochemistry of the constituent amino acid residues and the succinamic acid moiety significantly influences the inhibitory potency of this compound and its analogs. Studies on the stereoisomers of Matlystatin B have demonstrated the critical nature of the natural stereochemical configuration for optimal activity against gelatinase A. The natural (2'R, 3S, 3''S) isomer of Matlystatin B exhibited the most potent inhibition, while its other stereoisomers showed markedly reduced activity. This underscores the importance of the specific spatial orientation of the different functionalities for effective binding to the active site of the target enzyme.
Table 1: Inhibitory Activity of Matlystatin B Stereoisomers against Gelatinase A
| Stereoisomer | Configuration | IC50 (µM) |
|---|---|---|
| Natural Matlystatin B | (2'R, 3S, 3''S) | 0.57 |
| Diastereomer 1 | (2'S, 3S, 3''S) | >100 |
| Diastereomer 2 | (2'R, 3R, 3''S) | 10.2 |
| Diastereomer 3 | (2'R, 3S, 3''R) | 3.8 |
Rational Design Based on Side Chain Modifications
A key area of investigation in the rational design of this compound analogs has been the modification of the alkyl side chain at the P'1 position. Research has shown that the length of this alkyl chain has a profound impact on inhibitory potency. A systematic variation of the alkyl side chain in Matlystatin B analogs from a pentyl to a nonyl group revealed a significant enhancement in activity against gelatinases.
The introduction of a nonyl group resulted in a compound with an IC50 value of 0.0012 µM against gelatinase B, representing a 475-fold increase in potency compared to Matlystatin B (IC50 = 0.57 µM). d-nb.info This suggests the presence of a deep, hydrophobic S'1 subsite in gelatinases that can favorably accommodate a longer alkyl chain, leading to enhanced binding affinity. d-nb.info
Table 2: Effect of Alkyl Side Chain Length on Gelatinase B Inhibition
| Compound | Alkyl Side Chain | IC50 (µM) |
|---|---|---|
| Matlystatin B Analog | Pentyl | 0.57 |
| Matlystatin B Analog | Hexyl | 0.12 |
| Matlystatin B Analog | Heptyl | 0.045 |
| Matlystatin B Analog | Octyl | 0.018 |
| Matlystatin B Analog | Nonyl | 0.0012 |
The stereochemistry of the amino acid residues within the Matlystatin scaffold plays a critical role in dictating the orientation of the molecule within the enzyme's active site, thereby influencing its binding affinity and inhibitory efficacy. As highlighted in the study of Matlystatin B stereoisomers, alterations in the stereocenters at the piperazic acid and isoleucine residues lead to a significant loss of activity.
The natural (S)-configuration of the amino acid residues is crucial for maintaining the optimal conformation required for interaction with the enzyme's subsites. This stereochemical dependence suggests that the spatial arrangement of the side chains of these residues is a key determinant for productive binding and effective inhibition of the target metalloproteinases.
Essentiality of the N-hydroxy-(R)-2-pentyl-succinamyl (HPS) Chemophore for Metalloproteinase Inhibition
The N-hydroxy-(R)-2-pentyl-succinamyl (HPS) moiety is the cornerstone of this compound's inhibitory activity. This "warhead" of the molecule functions as a potent chelating agent for the zinc ion present in the catalytic center of metalloproteinases. The hydroxamate group within the HPS chemophore is critical for this metal chelation, which is a common feature among metalloproteinase inhibitors.
The biosynthesis of this crucial component is stereospecific, yielding the (R)-epimer of the hexylmalonyl-CoA precursor, which is then converted to (2R)-2-pentylsuccinyl-CoA. This stereospecificity is vital for the molecule's inhibitory function. Any modifications or alterations to this HPS chemophore, such as esterification or changes in the attachment point of the pentyl side chain, have been shown to result in a dramatic decrease in inhibitory potency. This underscores the absolute requirement of the intact HPS moiety in its correct stereochemical configuration for effective metalloproteinase inhibition.
Development of Novel this compound Derivatives and Scaffolds
Advances in understanding the biosynthetic pathway of Matlystatins have opened up new avenues for the creation of novel, non-natural derivatives through biosynthetic engineering. The identification and characterization of the Matlystatin biosynthetic gene cluster have provided the tools to manipulate the enzymatic machinery responsible for its production.
One notable strategy involves the targeted deletion of specific genes within the cluster. For instance, the deletion of the matG gene, which encodes a decarboxylase-dehydrogenase, has been shown to be responsible for the generation of structural diversity in Matlystatin congeners. By inactivating this enzyme and feeding various precursor molecules, it is possible to generate novel Matlystatin analogs with altered side chains and functionalities. This approach of "mutasynthesis" allows for the directed biosynthesis of non-natural derivatives that would be challenging to produce through traditional chemical synthesis, paving the way for the exploration of new chemical space and the development of this compound-based inhibitors with potentially enhanced therapeutic properties.
Synthetic Strategies for Analogue Library Creation
The exploration of the structure-activity relationships (SAR) of this compound and its congeners has been propelled by robust synthetic strategies that allow for the systematic modification of its chemical scaffold. While large-scale combinatorial libraries specifically for this compound have not been extensively detailed in publicly available literature, the synthetic routes developed for SAR studies provide a clear blueprint for the creation of diverse analogue libraries. These strategies primarily revolve around solution-phase synthesis, with established methods for stereoselective synthesis of the core structure and subsequent diversification of its key moieties.
Solution-Phase Synthesis for Focused Libraries
The primary approach to generating this compound analogues has been through multi-step solution-phase synthesis. This method allows for precise control over the stereochemistry of the molecule, which has been shown to be critical for its biological activity. The total synthesis of matlystatins, such as the closely related Matlystatin B, has been successfully accomplished and serves as a foundational strategy. nih.gov This allows for the generation of focused libraries by introducing variations at specific points in the synthetic sequence.
Key areas of the matlystatin scaffold that have been targeted for modification to create analogues for SAR studies include:
The P'1 Position: This site, corresponding to the side chain of the isoleucine residue in this compound, has been a key focus for modification. Researchers have synthesized analogues with a variety of alkyl and other hydrophobic groups at this position to probe the S'1 subsite of target metalloproteinases. nih.gov
The P'2 and P'3 Moieties: Modifications to these parts of the molecule have also been explored to understand their contribution to inhibitory activity and selectivity. This has included the synthesis of ester and N-methylamide derivatives. nih.gov
Stereochemical Diversity: The synthesis of various stereoisomers of the matlystatin core has been a critical strategy for elucidating the optimal three-dimensional arrangement for enzyme inhibition. At least ten stereoisomers of Matlystatin B have been synthesized and evaluated. nih.gov
The following table summarizes some of the key findings from the synthesis of Matlystatin B analogues, which provide valuable insights for the creation of a this compound analogue library.
| Modification Site | Analogue Description | Impact on Gelatinase B Inhibition | Reference |
| P'3 Moiety | N-methylamide derivative | Approximately 2-fold increase in potency compared to the parent compound. | nih.gov |
| P'2 and P'3 Moieties | Ester derivatives | Decreased potency. | nih.gov |
| P'2 Moiety | Cyclic amino acids (L-proline, L-pipecolinic acid) | Decreased potency. | nih.gov |
| P'1 Side Chain | Attachment of the pentyl side chain at C3' instead of C2' | Decreased potency. | nih.gov |
| P'1 Position | Introduction of a nonyl group | 475-fold increase in potency compared to the parent compound. | nih.gov |
Potential for Solid-Phase and Combinatorial Approaches
While not explicitly reported for this compound, solid-phase peptide synthesis (SPPS) and combinatorial chemistry are powerful strategies that could be adapted for the rapid generation of large analogue libraries.
Solid-Phase Synthesis: The peptidic nature of the this compound backbone lends itself to adaptation to solid-phase synthesis. In a hypothetical solid-phase approach, the C-terminal residue could be anchored to a solid support, followed by sequential coupling of the subsequent amino acid and N-hydroxy-2-pentyl-succinamic acid moieties. This would allow for:
Rapid Elongation: Efficient and automated synthesis of the core backbone.
Facilitated Purification: Simplified purification by filtering and washing the resin-bound intermediates.
Diversification: Introduction of a wide variety of natural and unnatural amino acids at different positions to create a library of analogues.
Combinatorial Chemistry: A combinatorial approach, potentially coupled with solid-phase synthesis, could be employed to generate a large library of this compound analogues by systematically combining different building blocks at each position of diversity. For example, a library could be constructed by reacting a set of diverse amino acids at the P'1 position with a variety of building blocks for the P'2 and P'3 positions. This strategy would enable the exploration of a vast chemical space to identify analogues with improved potency and selectivity.
Biosynthetic Engineering
Recent research into the biosynthesis of matlystatins has revealed the enzymatic machinery responsible for generating structural diversity within this family of natural products. nih.gov This knowledge opens up the possibility of using biosynthetic engineering to create novel analogues. By manipulating the genes encoding the enzymes in the matlystatin biosynthetic pathway, it may be possible to:
Incorporate alternative starter and extender units to generate novel side chains.
Modify the stereochemistry of the molecule.
Produce "unnatural" matlystatin derivatives that are not accessible through traditional synthetic methods.
This chemo-biosynthetic approach offers a promising avenue for the creation of diverse this compound analogue libraries for future SAR studies and drug discovery efforts.
Synthetic Biology and Metabolic Engineering for Matlystatin a Production
Total Synthesis of Matlystatin A and its Congeners
The total synthesis of this compound and its congeners has been achieved, which was crucial for confirming their structures and absolute configurations. uea.ac.ukjst.go.jprsc.org Total synthesis provides a route to obtain these compounds independently of microbial fermentation and allows for the precise construction of specific stereoisomers and analogs. For instance, the total synthesis of matlystatin B was accomplished to determine its absolute configuration and investigate the structure-activity relationships of its stereoisomers against metalloproteinases. nih.gov Early work on the total synthesis of this compound was reported in the early 1990s. jst.go.jpresearchgate.net
Directed Biosynthesis and Chemoenzymatic Approaches for Non-Natural Derivatives
Directed biosynthesis and chemoenzymatic methods leverage the native biosynthetic machinery of the producing organism or engineered systems to generate this compound derivatives, including non-natural ones.
Genetic Manipulation and Pathway Engineering of the mat BGC in Native Producers
Matlystatin biosynthesis is directed by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) biosynthetic gene cluster (mat BGC) identified in Actinomadura atramentaria. nih.govrsc.orgresearchgate.netsecondarymetabolites.org Genetic manipulation and pathway engineering of this BGC in native producers can be used to enhance production or alter the structure of the resulting compounds. Studies involving gene deletion experiments within the mat cluster have helped to elucidate the function of specific genes involved in the biosynthetic pathway, such as matG, a decarboxylase-dehydrogenase enzyme responsible for generating a vinyl ketone intermediate that contributes to the structural diversity of matlystatin congeners. nih.govrsc.orgnih.gov Deletion of specific NRPS genes like matH, matJ, and matK, as well as genes in the putative ethylmalonyl-CoA pathway (matB, matE, matL, matQ), have been investigated to understand their roles in matlystatin formation. nih.gov
Precursor Feeding Experiments for Diversification
Precursor feeding experiments involve supplementing the culture medium of the producing organism with structural analogs of natural precursors. This can lead to the incorporation of these analogs into the final product, generating non-natural derivatives. nih.govrsc.orgnih.govresearchgate.netresearchgate.netdfg.deukri.org For this compound, feeding experiments have been instrumental in understanding the biosynthetic pathway and generating novel derivatives. nih.govnih.govresearchgate.netukri.org For example, feeding with isotope-labeled precursors, such as [1,2,3,4-13C4]-octanoic acid, has provided insights into the formation of the hydroxamate warhead. researchgate.net Supplementing the culture medium with different nucleophiles has resulted in the production of several unnatural matlystatins. rsc.org The unusual pyrazole (B372694) ring found in matlystatins D and F has been shown to originate from piperazic acid through precursor feeding experiments. nih.govresearchgate.net
Heterologous Expression Systems for this compound and Analog Production
Heterologous expression involves transferring the mat BGC into a different host organism for production. This strategy can be particularly useful for slow-growing or genetically intractable native producers. uea.ac.ukresearchgate.netmdpi.com Heterologous expression of the mat gene cluster has been successfully employed to produce matlystatins and deshydroxymatlystatins in surrogate hosts like Streptomyces coelicolor and Streptomyces albus. researchgate.netsecondarymetabolites.orgmdpi.comresearchgate.net This approach allows for the characterization of the BGC and can potentially lead to higher production titers or the discovery of new congeners under controlled conditions. researchgate.netmdpi.com Fosmid vectors, capable of inserting large DNA fragments, have been used for the heterologous expression of the mat gene cluster. researchgate.netmdpi.com
Microbial Synthesis of Key Precursors and Building Blocks (e.g., Piperazic Acid)
The microbial synthesis of key precursors and building blocks is essential for both natural and non-natural matlystatin production, especially in engineered systems. Piperazic acid (Piz) is a nonproteinogenic amino acid found in this compound and other bioactive compounds. nih.govgoogle.comnih.gov Traditionally, piperazic acid is synthesized chemically, often involving environmentally unfriendly processes. nih.govresearchgate.netresearchgate.net However, microbial synthesis from renewable resources like glucose presents an attractive and sustainable alternative. nih.govresearchgate.netresearchgate.net Engineered microbial strains, such as Aureobasidium melanogenum, have been developed for the efficient production of L-piperazic acid through fermentation. nih.govresearchgate.netresearchgate.net These engineered strains can convert glucose to L-piperazic acid without relying on chemically synthesized precursors. nih.govresearchgate.net High titers of L-piperazic acid have been achieved through fed-batch fermentation using these microbial cell factories. nih.govresearchgate.netresearchgate.net The biosynthetic pathway of L-piperazic acid from L-ornithine has been investigated in these microbial systems. nih.govresearchgate.net
Advanced Research Methodologies in Matlystatin a Studies
Integrated Genomic and Bioinformatic Analysis
Integrated genomic and bioinformatic approaches are essential for identifying the gene clusters responsible for matlystatin biosynthesis and predicting the functions of the enzymes involved.
Genome Mining for Uncharacterized Biosynthetic Gene Clusters Encoding Hydroxamate Inhibitors
Genome mining plays a crucial role in the discovery of novel natural products, including hydroxamate inhibitors like matlystatins, by identifying putative biosynthetic gene clusters (BGCs) within microbial genomes. nih.govmdpi.comd-nb.inforesearchgate.net Actinomadura atramentaria DSM 43919, the producer strain of matlystatins, contains a BGC (MIBiG accession BGC0001443) identified as responsible for matlystatin A biosynthesis. secondarymetabolites.org This BGC was identified through protein homology searches, initially using enzymes from known biosynthetic pathways, such as the epoxyketone synthase from the eponemycin (B144734) BGC. nih.govd-nb.info The matlystatin BGC in A. atramentaria DSM 43919 is described as an unusual orphan pathway encoding a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line in combination with a putative ethylmalonyl-CoA (EMC) pathway. nih.govd-nb.info
Genome mining tools such as antiSMASH, PRISM, and Clusterfinder are widely used to detect secondary metabolite gene clusters, including those for polyketide synthases (PKS) and nonribosomal peptide synthases (NRPS), which are relevant to matlystatin biosynthesis. mdpi.com These tools are powerful for identifying putative BGCs, even those that may be silent or cryptic under laboratory conditions. mdpi.com The identification of the matlystatin BGC has facilitated studies into the unique biosynthetic route of its N-hydroxy-2-pentyl-succinamic acid warhead, which is generated by a variation of the ethylmalonyl-CoA pathway. nih.govnih.govd-nb.inforesearchgate.net Genome mining also allows for the identification of related BGCs in other strains, potentially leading to the discovery of new protease inhibitors. nih.govnih.govd-nb.inforesearchgate.netresearchgate.net
Computational Modeling and Prediction of Enzyme-Substrate Interactions
Computational modeling, including molecular dynamics simulations and docking studies, is employed to visualize and understand enzyme-substrate and enzyme-inhibitor interactions at an atomic level. solubilityofthings.commdpi.comnih.govnih.gov This is crucial for understanding how enzymes within the matlystatin biosynthetic pathway function and how this compound interacts with its biological targets, such as metalloproteinases. researchgate.netmdpi.com
For hydroxamate inhibitors, computational studies, including docking simulations, have been used to assess detailed features of their interaction with enzymes like tyrosinase and metallo-β-lactamases. mdpi.comnih.gov These studies can reveal how the hydroxamate group coordinates with metal ions in the active site and how other parts of the molecule contribute to binding specificity through interactions with enzyme subsites. researchgate.netmdpi.comjmb.or.krpsu.edu Molecular docking models have also been used to explain the functional mechanisms of hydroxamate derivatives inhibiting enzymes like DNMT and HDAC. bohrium.com While specific computational modeling studies focused solely on this compound's biosynthetic enzymes or its interaction with MMPs were not detailed in the provided results, the general applicability of these methods to hydroxamate inhibitors and related enzyme classes is well-established. researchgate.netsolubilityofthings.commdpi.comnih.govnih.govnih.govjmb.or.krpsu.edubohrium.comnih.govresearchgate.netbiorxiv.org
High-Resolution Spectroscopic and Spectrometric Characterization
High-resolution spectroscopic and spectrometric techniques are indispensable for determining the structure of this compound and tracking its biosynthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of natural products, including matlystatins. researchgate.netnih.gov The structures of matlystatins A to F were determined using a systematic application of homo- and heteronuclear 2D NMR techniques, in conjunction with mass spectrometry. researchgate.netnih.gov NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. tandfonline.com For this compound, NMR spectra have been used to confirm its structure and identify the presence of characteristic moieties like piperazic acid and the hydroxamic acid group. researchgate.netnih.gov Studies have also noted that this compound can exist as different conformers in solution, which can be observed in NMR spectra as doubled or broadened resonances, potentially due to cis/trans rotamers of amide bonds. nih.gov NMR spectroscopy is also valuable for probing the conformation of molecules and their interactions with proteins. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Biosynthetic Intermediate Tracking
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite profiling and tracking biosynthetic intermediates. mdpi.comresearchgate.netnih.govwuxiapptec.compharmaron.com HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of compounds and identifying known or putatively novel metabolites in complex biological extracts. researchgate.netnih.govwuxiapptec.compharmaron.com
HRMS, often coupled with liquid chromatography (LC-HRMS), is used for untargeted metabolite profiling of producing strains, allowing for the detection and characterization of various compounds, including matlystatin congeners. mdpi.comnih.govuni-saarland.de HRMS/MS (tandem mass spectrometry) provides fragmentation patterns that are highly informative for structural elucidation and confirmation. researchgate.netnih.govresearchgate.netnih.govwuxiapptec.compharmaron.com This technique has been used to identify daughter ions containing specific structural features, such as the piperazyl moiety in matlystatin B, by incorporating labeled precursors. nsf.govnih.gov HRMS-supported structures of biosynthetic intermediates have been crucial in elucidating the matlystatin biosynthetic pathway. nsf.govnih.gov
Molecular Networking for Global Metabolite Profiling of Producing Strains
Molecular networking is a computational approach that utilizes untargeted mass spectrometry data, particularly MS/MS fragmentation patterns, to visualize and organize complex metabolic profiles. mdpi.comspringernature.comresearchgate.netresearchgate.net This technique helps in the rapid identification of known compounds and the discovery of related analogs within a sample. mdpi.comspringernature.com Molecular networking enables the detection of analog compounds and aids in identifying biosynthetic pathways by connecting structurally related molecules. mdpi.comspringernature.com
Molecular networking has been applied to explore a map of matlystatin congeners produced in various media, demonstrating its utility in understanding the metabolic diversity of producing strains. mdpi.comresearchgate.net By comparing MS/MS data, molecular networking can reveal similarities in fragmentation patterns, assisting in the annotation of new compounds related to known natural products like matlystatins. mdpi.com This approach is particularly advantageous for exploring compounds produced at low titers or those difficult to separate. mdpi.com
In Vitro and Cell-Based Biological Activity Assays
In vitro and cell-based assays are crucial for quantifying the biological activity of this compound and determining its effects on cellular processes.
Enzyme Kinetics and Inhibition Assays (IC50, Ki Determination)
Enzyme kinetics and inhibition assays are fundamental in characterizing the potency and mechanism of enzyme inhibitors like this compound. Two key parameters determined in these assays are IC50 and Ki.
IC50 (Half Maximal Inhibitory Concentration): The IC50 value represents the concentration of an inhibitor required to reduce the maximal enzymatic activity by half. aatbio.com It is an operational parameter that describes the effective strength of an inhibitor under specific experimental conditions, and it is dependent on the enzyme concentration. aatbio.com
Ki (Inhibition Constant): The Ki value is the dissociation constant that describes the binding affinity between the inhibitor and the enzyme. aatbio.com Unlike IC50, Ki is an intrinsic measure of affinity that is independent of enzyme concentration, although it can depend on substrate concentration depending on the mechanism of inhibition. aatbio.com Ki is always larger than IC50. aatbio.com
This compound has been shown to inhibit various matrix metallopeptidases (MMPs) and other enzymes. Specifically, this compound inhibits 92 kDa and 72 kDa type IV collagenases (MMP-9 and MMP-2, respectively) with IC50 values of 0.3 µM and 0.56 µM, respectively. nih.govmedchemexpress.com Higher concentrations are required to inhibit enzymes such as thermolysin and aminopeptidase (B13392206) M. nih.gov The inhibition by this compound is reversible. ebi.ac.uknih.gov
Here is a summary of IC50 values for this compound against certain enzymes:
| Enzyme | IC50 (µM) | Citation |
| 92 kDa Type IV Collagenase | 0.3 | nih.govmedchemexpress.com |
| 72 kDa Type IV Collagenase | 0.56 | nih.govmedchemexpress.com |
| Thermolysin | >0.56 | nih.gov |
| Aminopeptidase M | >0.56 | nih.gov |
| Aminopeptidase N | Inhibits | ebi.ac.uk |
| Peptide Deformylase | Inhibits | ebi.ac.uk |
The determination of Ki values provides a more precise measure of the inhibitor's binding affinity to the enzyme's active site. While IC50 is commonly used, especially in initial screening, Ki is preferred for detailed kinetic studies as it is a more fundamental constant. open.ac.uk The use of peptide substrates allows for greater control over assay conditions, facilitating the calculation of Ki values. open.ac.uk
Quantitative Cell-Based Assays for Functional Inhibition (e.g., Cell Invasion, Adhesion)
Cell-based assays are employed to evaluate the functional consequences of enzyme inhibition by this compound in a cellular context. These assays can assess processes such as cell invasion and adhesion, which are relevant to the biological roles of the target enzymes, particularly MMPs.
MMPs play significant roles in processes like tumor invasion and metastasis by degrading the extracellular matrix (ECM). rjme.rofrontiersin.org Inhibiting MMP activity can thus impact the ability of cells to invade and migrate. rjme.ro
Experimental models have suggested that this compound might inhibit tumor invasion. ebi.ac.uk this compound dose-dependently inhibits the invasion of basement membrane Matrigel by human fibrosarcoma HT1080 cells, with an IC50 value of 21.6 µM. nih.gov
Cell invasion assays, such as those using Matrigel-coated Boyden chambers or circular invasion assays, are used to quantify the ability of cells to penetrate an artificial basement membrane or ECM substitute. plos.org These assays can demonstrate the functional impact of this compound on cellular invasiveness. nih.govplos.org
Cell adhesion assays measure the ability of cells to adhere to various substrates, including ECM proteins. Changes in cell adhesion can influence migration and invasion. While the provided text specifically mentions this compound's effect on invasion, cell adhesion is a related process often studied in conjunction with invasion, particularly concerning the interaction of cells with the ECM and the involvement of enzymes like MMPs in cleaving adhesion molecules. rjme.rofrontiersin.org
Future Research Trajectories and Translational Outlook for Matlystatin a
Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps and Regulatory Mechanisms
While significant progress has been made in understanding the biosynthesis of the matlystatin warhead, which involves a variation of the ethylmalonyl-CoA pathway, the comprehensive elucidation of all remaining biosynthetic steps and their complex regulatory mechanisms is an ongoing area of research. researchgate.netnih.gov The matlystatins are synthesized by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system. researchgate.netresearchgate.netresearchgate.net For instance, in the proposed matlystatin biosynthetic pathway, specific domains like the standalone adenylation domain MatJ, carrier protein MatI, and condensation domain MatH are suggested to play roles in activating and condensing precursors. uea.ac.uk These genes are often found in close proximity within the biosynthetic gene cluster (BGC). uea.ac.uk Further research is needed to fully map the enzymatic cascade, understand the timing and coordination of different modules within the NRPS/PKS system, and identify all regulatory elements that govern the expression of the matlystatin BGC. Overexpression or deletion of regulatory genes can be utilized to activate or enhance the production of target compounds. mdpi.com
Discovery and Characterization of Novel Matlystatin Congeners and Biosynthetically Related Metabolites
The matlystatin family is known to comprise multiple congeners, exhibiting structural diversity that likely arises from variations in the biosynthetic machinery. jst.go.jpresearchgate.net For example, five matlystatin congeners were initially separated and purified from Actinomadura atramentaria. jst.go.jp The remarkable structural diversity of matlystatin congeners is thought to originate from the activity of enzymes like a decarboxylase-dehydrogenase with similarity to enzymes that form epoxyketones. researchgate.netnih.govresearchgate.net Future research aims to discover and characterize novel matlystatin congeners and other biosynthetically related metabolites. This can be achieved through advanced analytical techniques such as molecular networking analysis of extracts from producing organisms under different conditions. researchgate.net Genome mining approaches are also crucial for identifying cryptic BGCs that may encode for novel matlystatin-like compounds. nih.govresearchgate.netmdpi.com The identification of related cryptic biosynthetic gene cassettes in other bacteria could also reveal alternative pathways and novel metabolites. researchgate.net
Broadening the Scope of Biological Target Identification and Interaction Profiling
Matlystatins are recognized as potent inhibitors of metalloproteinases, particularly type IV collagenases. jst.go.jp Their activity stems from the hydroxamate warhead's ability to chelate metal ions in the enzyme's active site. uea.ac.ukresearchgate.netnih.govresearchgate.netbiorxiv.org While their inhibitory effects on certain MMPs are established, broadening the scope of biological target identification is essential. Research indicates that modifications in the alkyl chain of matlystatin derivatives can influence their inhibitory activity and selectivity against different MMPs. nih.gov For instance, an alkyl chain of C9 can reduce inhibition of MMP-1 but maintain activity against MMP-2, -3, and -9, while a C10 chain can result in MMP-1 inhibition. nih.gov Further studies are needed to explore their potential interactions with a wider range of metalloproteinases and other biological targets. Advanced interaction profiling techniques, including biochemical assays and pull-down experiments, can help delineate the full spectrum of proteins that matlystatins interact with, providing insights into potential therapeutic applications beyond collagenase inhibition.
Table: Effect of Alkyl Chain Length on MMP Inhibition by Matlystatin Derivatives
| Alkyl Chain Length (R1 Position) | MMP-1 Inhibition | MMP-2 Inhibition | MMP-3 Inhibition | MMP-9 Inhibition | Reference |
| C9 | Reduced | Maintained | Maintained | Maintained | nih.gov |
| C10 | Inhibitory Activity | Not specified | Not specified | Not specified | nih.gov |
Development of Advanced Bioengineering Tools for Enhanced Production and Diversification
The efficient production of Matlystatin A and its analogs is crucial for both further research and potential translational applications. Native producers often yield these compounds in low amounts, and genetic manipulation can be challenging. mdpi.comresearchgate.net Bioengineering approaches offer promising avenues to enhance production and diversify matlystatin structures. This includes optimizing fermentation conditions, engineering native producer strains, or utilizing heterologous hosts for expression of the matlystatin BGC. mdpi.comresearchgate.net Studies have shown that heterologous expression in superhost strains like Streptomyces coelicolor can lead to better production capacity compared to native producers. researchgate.net Furthermore, manipulating the biosynthetic machinery through domain swapping or directed evolution of enzymes involved in warhead biosynthesis or chain assembly could lead to the generation of non-natural matlystatin derivatives with altered properties or enhanced bioactivity. researchgate.netnih.govresearchgate.netresearchgate.net
Integration with Chemoinformatic and Computational Drug Design for Inhibitor Optimization
Chemoinformatic and computational drug design approaches are powerful tools that can significantly accelerate the optimization of matlystatin-based inhibitors. researchgate.netmdpi.com These methods can be used to analyze the structure-activity relationships (SAR) of existing matlystatins and their analogs, predict the binding modes and affinities to target metalloproteinases, and design novel compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.comnih.gov Techniques such as comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), molecular docking, and virtual screening can guide the synthesis of new matlystatin derivatives. researchgate.net Computational tools can also help in understanding the influence of structural modifications on physicochemical properties and biological activity. researchgate.netmdpi.com Integrating these computational approaches with experimental synthesis and biological testing will be crucial for the rational design and optimization of next-generation matlystatin-based inhibitors.
Q & A
Q. What experimental methods are used to validate the biosynthetic precursors of Matlystatin A?
this compound's biosynthesis involves the incorporation of ornithine-derived precursors. To validate this, isotopic labeling studies (e.g., [U-¹³C₅]-L-ornithine) are fed to A. atramentarius cultures. LC-MS analysis tracks isotopic incorporation, as seen in the increased mass peaks of Matlystatin derivatives (e.g., m/z 591.5 for Matlystatin D). MS² fragmentation patterns further confirm precursor integration, such as the m/z 257.0 fragment indicating ¹³C₅-labeled C-termini .
Q. How is this compound synthesized chemically, and what reagents are critical?
this compound can be synthesized via a 1,4-Michael addition reaction using N-acetyl-L-cysteine as a key reagent. This method ensures stereochemical control during the formation of its hydroxamate warhead, critical for metalloproteinase inhibition. Reaction conditions (pH, temperature) and purification steps (HPLC, column chromatography) must be optimized to achieve high yields (>96% purity) .
Q. What are the standard protocols for characterizing this compound's purity and structural identity?
Characterization involves:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation.
- HPLC with UV detection to assess purity (>95% by area normalization). Reproducibility requires adherence to established protocols for solvent systems (e.g., acetonitrile/water gradients) and internal standards .
Advanced Research Questions
Q. How does this compound inhibit TIMP-2 binding to cell surfaces, and what experimental models validate this?
this compound disrupts TIMP-2 binding to ConA-treated fibroblasts via competitive inhibition of matrix metalloproteinases (MMPs). In vitro binding assays using ¹²⁵I-labeled TIMP-2 show dose-dependent reduction in specific binding (IC₅₀ values determined via nonlinear regression). Reverse zymography confirms retained TIMP-2 activity in cellular fractions, suggesting this compound targets MMP activation rather than TIMP-2 directly .
Q. What strategies resolve contradictions in structural assignments of Matlystatin derivatives?
Discrepancies (e.g., annulated pyrazole vs. hydroxamate configurations) are addressed through:
- Multi-stage mass spectrometry (MSⁿ) to isolate fragment ions.
- Isotopic labeling (e.g., ¹³C-ornithine) to trace biosynthetic pathways.
- Comparative metabolomics using GNPS molecular networking to identify congeners (e.g., carboxylic acid variants). Data integration with X-ray crystallography or computational docking refines structural models .
Q. How can researchers optimize the production of novel Matlystatin congeners in microbial systems?
- Media screening : Test fermentation media (e.g., TSB, BPM) to enhance yield.
- Precursor feeding : Supplement cultures with ornithine or Pip analogs.
- Enzyme engineering : Modify MatG (a key oxidase) to alter C-terminal modifications. LC-MS² and MS networking track congener diversity, prioritizing variants with unique m/z 282.18 fragments for further study .
Data Analysis and Reproducibility
Q. What statistical methods are essential for validating this compound's bioactivity data?
- Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism).
- Error analysis : Report mean ± SD (n ≥ 3 replicates) for binding assays.
- ANOVA with post-hoc tests : Compare IC₅₀ values across derivatives. Raw datasets (e.g., MS spectra, chromatograms) should be archived as supplementary information .
Q. How should contradictory results in Matlystatin’s enzyme inhibition profiles be addressed?
- Replicate studies : Ensure consistent assay conditions (pH, temperature).
- Orthogonal assays : Validate MMP inhibition via fluorogenic substrates and zymography.
- Meta-analysis : Compare results with structurally related inhibitors (e.g., GM6001) to identify assay-specific artifacts .
Tables for Critical Data Interpretation
Table 1: Isotopic Incorporation in Matlystatin Derivatives (Adapted from )
| Derivative | Observed m/z (M+H⁺) | Isotopic Shift | Key Fragments (m/z) |
|---|---|---|---|
| Matlystatin D | 591.5 (+5) | +5 (¹³C₅) | 526.3, 374.1, 257.0 |
| Matlystatin F | 430.5 (+5) | +5 (¹³C₅) | 364.1, 252.0 |
Table 2: Recommended Analytical Methods for Matlystatin Characterization
| Parameter | Method | Critical Settings |
|---|---|---|
| Purity | HPLC-UV | C18 column, 220 nm detection |
| Molecular Weight | HR-MS (ESI+) | Resolution >30,000 |
| Structural Elucidation | 2D-NMR | DMSO-d6, 600 MHz |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
